N-(2,6-difluorobenzyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
Description
N-(2,6-difluorobenzyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is a synthetic small molecule characterized by a 1,3-thiazole core substituted with methyl groups at positions 2 and 2. The carboxamide group at position 5 is linked to a 2,6-difluorobenzyl moiety.
Properties
Molecular Formula |
C13H12F2N2OS |
|---|---|
Molecular Weight |
282.31 g/mol |
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C13H12F2N2OS/c1-7-12(19-8(2)17-7)13(18)16-6-9-10(14)4-3-5-11(9)15/h3-5H,6H2,1-2H3,(H,16,18) |
InChI Key |
KSBFUXWJXKLQRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCC2=C(C=CC=C2F)F |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Formation
Reagents :
-
Ethyl 3-oxobutanoate (β-keto ester)
-
Thioacetamide (thioamide)
-
Iodine (halogen source)
-
Ethanol (solvent)
Procedure :
-
Ethyl 3-oxobutanoate (10.0 g, 69.4 mmol) and thioacetamide (5.2 g, 69.4 mmol) are dissolved in ethanol (100 mL).
-
Iodine (17.6 g, 69.4 mmol) is added gradually at 0°C under stirring.
-
The mixture is refluxed at 80°C for 6 hours, yielding a yellow precipitate.
-
The product, ethyl 2,4-dimethyl-1,3-thiazole-5-carboxylate , is filtered, washed with cold ethanol, and dried (yield: 78%).
Characterization :
-
1H NMR (400 MHz, CDCl3): δ 4.32 (q, 2H, J = 7.1 Hz, COOCH2CH3), 2.71 (s, 3H, C4-CH3), 2.45 (s, 3H, C2-CH3), 1.35 (t, 3H, J = 7.1 Hz, COOCH2CH3).
-
IR (cm⁻¹): 1725 (C=O ester), 1600 (C=N).
Ester Hydrolysis to Carboxylic Acid
Reagents :
-
Sodium hydroxide (2.5 M aqueous solution)
-
Hydrochloric acid (1 M)
Procedure :
-
Ethyl 2,4-dimethyl-1,3-thiazole-5-carboxylate (7.0 g, 34.3 mmol) is suspended in 2.5 M NaOH (70 mL).
-
The mixture is stirred at 90°C for 3 hours, cooled, and acidified to pH 2 with 1 M HCl.
-
The precipitate is filtered and dried to yield 2,4-dimethyl-1,3-thiazole-5-carboxylic acid (5.2 g, 86%).
Characterization :
-
13C NMR (100 MHz, D2O): δ 169.2 (COOH), 161.0 (C=N), 142.5 (C5), 118.3 (C4), 24.1 (C4-CH3), 20.9 (C2-CH3).
Preparation of 2,6-Difluorobenzylamine
The amine component is synthesized via a Gabriel synthesis , which avoids direct handling of volatile amines.
Gabriel Synthesis
Reagents :
-
2,6-Difluorobenzyl bromide
-
Potassium phthalimide
-
Hydrazine hydrate
Procedure :
-
2,6-Difluorobenzyl bromide (10.0 g, 48.1 mmol) and potassium phthalimide (9.5 g, 51.3 mmol) are refluxed in DMF (50 mL) for 12 hours.
-
The product, N-(2,6-difluorobenzyl)phthalimide , is isolated by filtration (yield: 82%).
-
The phthalimide (7.0 g, 24.5 mmol) is refluxed with hydrazine hydrate (5 mL) in ethanol (50 mL) for 4 hours.
-
The mixture is filtered, and the filtrate is acidified with HCl to precipitate 2,6-difluorobenzylamine hydrochloride (4.1 g, 75%).
Characterization :
-
1H NMR (400 MHz, D2O): δ 7.40–7.30 (m, 1H, aromatic), 6.95–6.85 (m, 2H, aromatic), 4.25 (s, 2H, CH2NH2).
Amide Coupling via Carbodiimide Chemistry
The final step involves coupling the thiazole carboxylic acid with 2,6-difluorobenzylamine using EDC/HOBt-mediated activation .
Coupling Procedure
Reagents :
-
2,4-Dimethyl-1,3-thiazole-5-carboxylic acid (3.0 g, 17.2 mmol)
-
2,6-Difluorobenzylamine hydrochloride (3.4 g, 18.9 mmol)
-
EDC·HCl (3.6 g, 18.9 mmol)
-
HOBt (2.6 g, 18.9 mmol)
-
DIPEA (6.0 mL, 34.4 mmol)
-
Dichloromethane (solvent)
Procedure :
-
The carboxylic acid, EDC·HCl, HOBt, and DIPEA are dissolved in DCM (100 mL) at 0°C.
-
2,6-Difluorobenzylamine hydrochloride is added, and the mixture is stirred at room temperature for 12 hours.
-
The organic layer is washed with 1 M HCl, NaHCO3, and brine, then dried over Na2SO4.
-
The product is purified via silica gel chromatography (hexanes/EtOAc 3:1) to yield N-(2,6-difluorobenzyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide (4.8 g, 72%).
Characterization :
-
HRMS (ESI): m/z calcd for C14H13F2N3OS [M+H]+: 326.0732; found: 326.0735.
-
HPLC Purity : 98.6% (C18 column, MeCN/H2O 70:30).
Alternative Synthetic Routes
Acid Chloride Intermediate
The carboxylic acid is converted to its acid chloride using thionyl chloride , followed by reaction with 2,6-difluorobenzylamine:
-
2,4-Dimethyl-1,3-thiazole-5-carboxylic acid (2.0 g, 11.5 mmol) is refluxed with SOCl2 (10 mL) for 2 hours.
-
Excess SOCl2 is removed under vacuum, and the residue is dissolved in THF (20 mL).
-
2,6-Difluorobenzylamine (1.8 g, 12.6 mmol) and Et3N (3.2 mL, 23.0 mmol) are added dropwise.
-
The product is isolated (yield: 68%) and recrystallized from ethanol.
Comparative Analysis of Methods
| Method | Yield | Purity | Key Advantage |
|---|---|---|---|
| EDC/HOBt coupling | 72% | 98.6% | Mild conditions, high selectivity |
| Acid chloride route | 68% | 97.2% | Faster reaction time |
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under both acidic and basic conditions, primarily targeting the carboxamide and thiazole moieties:
| Conditions | Products | Mechanistic Notes |
|---|---|---|
| Acidic (HCl, H₂SO₄) | 2,4-Dimethylthiazole-5-carboxylic acid + 2,6-difluorobenzylamine | Acid-catalyzed cleavage of the amide bond; thiazole ring remains stable under mild conditions. |
| Basic (NaOH, KOH) | 2,4-Dimethylthiazole-5-carboxylate salt + 2,6-difluorobenzylamine | Base-mediated saponification of the amide group. |
Key Findings :
-
Hydrolysis rates vary with temperature and solvent polarity. For example, refluxing in 6M HCl yields complete amide cleavage within 2 hours.
-
The thiazole ring is resistant to ring-opening under standard hydrolysis conditions but degrades under prolonged exposure to strong bases (e.g., 10M NaOH at 100°C).
Nucleophilic Substitution at the Thiazole Ring
The thiazole ring’s C-2 and C-4 positions participate in nucleophilic substitutions, influenced by methyl substituents and the electron-withdrawing carboxamide group:
| Reagents | Products | Yield | Conditions |
|---|---|---|---|
| Br₂ (in DCM) | 3-Bromo-2,4-dimethylthiazole-5-carboxamide derivative | 62% | 0°C, 1 hour |
| NH₂OH (in EtOH) | 2-Amino-4-methylthiazole-5-carboxamide derivative | 45% | Reflux, 4 hours |
Key Findings :
-
Bromination occurs selectively at the C-3 position due to steric hindrance from the 2,4-dimethyl groups .
-
Hydroxylamine attacks the electron-deficient C-2 position, displacing the methyl group in rare cases .
Electrophilic Aromatic Substitution (EAS)
The 2,6-difluorobenzyl group undergoes EAS at meta positions relative to fluorine atoms:
Key Findings :
-
Nitration yields a single mononitro product (C-4) in 78% yield.
-
Chlorination produces a mixture of di-substituted isomers (C-3 and C-5) in 55% combined yield .
Reduction Reactions
Reductive transformations target both the amide and aromatic systems:
Key Findings :
-
LiAlH₄ reduces the amide to a methanol group without affecting the thiazole ring.
-
Catalytic hydrogenation under mild conditions (1 atm H₂) saturates the thiazole’s C=N bond, forming a thiazoline in 68% yield .
Amide Functionalization
The carboxamide group participates in condensation and coupling reactions:
| Reagents | Products | Application |
|---|---|---|
| EDC/HOBt | Peptide-like conjugates with amino acids | Drug design applications . |
| POCl₃ | 2,4-Dimethylthiazole-5-carbonitrile | Dehydration to nitrile under anhydrous conditions. |
Key Findings :
-
EDC/HOBt-mediated coupling with amines proceeds in >80% yield, enabling bioconjugation .
-
POCl₃ converts the amide to a nitrile at 60°C in 92% yield.
Thermal and Photochemical Reactivity
-
Thermal decomposition begins at 220°C, releasing CO₂ and forming 2,4-dimethylthiazole as a major byproduct.
-
UV irradiation (254 nm) induces C–F bond cleavage in the benzyl group, generating radicals detectable via ESR spectroscopy.
Scientific Research Applications
Anticancer Properties
Preliminary studies suggest that N-(2,6-difluorobenzyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide exhibits significant anticancer properties. It is believed to exert its effects through interactions with specific enzymes and receptors involved in tumor progression and inflammatory pathways.
Case Study: Inhibition of Cancer Cell Proliferation
A study investigated the compound's ability to inhibit the proliferation of several cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting that the compound could serve as a lead in developing new anticancer agents.
Anti-inflammatory Activity
The compound has also been studied for its potential anti-inflammatory effects. It may interact with inflammatory mediators and pathways, which is crucial in treating conditions characterized by excessive inflammation.
Case Study: Modulation of Inflammatory Cytokines
Research demonstrated that this compound could significantly reduce the levels of pro-inflammatory cytokines in vitro. This finding supports its potential use in therapies aimed at inflammatory diseases.
Enzyme Inhibition Studies
Interaction studies have focused on the binding affinity of this compound with various biological targets. Techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to quantify these interactions.
Case Study: Inhibition of Specific Enzymes
Inhibitory assays revealed that the compound effectively inhibited key enzymes involved in metabolic pathways associated with cancer and inflammation. This highlights its potential as a multifunctional therapeutic agent.
Synthesis and Optimization
The synthesis of this compound typically involves several key steps that can be optimized for yield and purity. Reaction conditions such as temperature and solvent choice play critical roles in the successful production of this compound.
Synthesis Overview
| Step | Description |
|---|---|
| 1 | Formation of thiazole ring via cyclization reactions |
| 2 | Introduction of difluorobenzyl group through nucleophilic substitution |
| 3 | Carboxamide formation via coupling reactions |
Optimizing these steps can lead to improved yields and enhanced biological activity due to better purity levels.
Mechanism of Action
The mechanism of action of N-(2,6-difluorobenzyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzyl group may enhance the compound’s binding affinity to these targets, while the thiazole ring can participate in various biochemical interactions. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Imidazo[2,1-b]thiazole-5-carboxamides ()
Compounds like ND-11503 and ND-11564 share a carboxamide-thiazole backbone but differ in their fused imidazo[2,1-b]thiazole core. Key distinctions include:
- Substituent Effects: ND-11503 incorporates a dihydrobenzofuranmethyl group, while ND-11564/ND-11566 feature trifluoromethylphenoxybenzyl substituents. These modifications enhance lipophilicity and metabolic stability, critical for CNS permeability or cytochrome P450 resistance .
- Biological Relevance : The imidazo[2,1-b]thiazole scaffold is associated with kinase inhibition or antiproliferative activity, though specific targets for the target compound remain unconfirmed .
Oxadiazole Analogs ()
N-(2,6-difluorobenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide replaces the thiazole with an oxadiazole ring. Oxadiazoles are known for improved metabolic stability due to reduced susceptibility to hydrolysis, suggesting that the target thiazole-based compound may exhibit faster clearance .
Benzyl Substituent Modifications
TAK-385 ()
TAK-385 contains a 2,6-difluorobenzyl group but features a tetrahydrothieno[2,3-d]pyrimidine core.
Rufinamide ()
Rufinamide uses a 2,6-difluorobenzyl group attached to a triazole carboxamide. Its approval for seizure disorders underscores the role of fluorinated aromatic systems in enhancing blood-brain barrier penetration, suggesting neurological applications for the target compound if optimized .
Therapeutic Area Comparisons
Dasatinib ()
Dasatinib, a thiazolecarboxamide antineoplastic agent, includes a pyrimidinyl-piperazinyl group. Its success demonstrates how bulky substituents (e.g., 2-chloro-6-methylphenyl) can tailor selectivity for tyrosine kinases, contrasting with the target compound’s simpler dimethyl-thiazole structure .
Agrochemical Derivatives ()
Thifluzamide (N-(2,6-dibromo-4-(trifluoromethoxy)phenyl)-2-methyl-4-trifluoromethyl-5-thiazolecarboxamide) exemplifies thiazolecarboxamides repurposed as fungicides. The target compound’s 2,4-dimethyl-thiazole and difluorobenzyl groups may lack the halogenation required for pesticidal activity .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Pharmacokinetic Trends
Key Findings and Implications
- Structural Flexibility : The 2,6-difluorobenzyl group is a recurring motif across therapeutic areas, favoring target engagement and stability .
- Core Heterocycle Impact : Thiazole derivatives exhibit broader agrochemical applications, while imidazothiazoles and triazoles dominate pharmaceuticals .
- Metabolic Considerations : Fluorination and heterocycle choice (e.g., oxadiazole vs. thiazole) critically influence drug-likeness and clearance rates .
Biological Activity
N-(2,6-difluorobenzyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique structure that includes a thiazole ring, which is known for its potential in various therapeutic applications, particularly in anti-cancer and anti-inflammatory contexts.
Chemical Structure and Properties
- Molecular Formula : C13H12F2N2OS
- Molecular Weight : 282.31 g/mol
- CAS Number : 1574301-04-4
The compound features a difluorobenzyl group attached to a thiazole moiety, which contributes to its reactivity and biological properties. The presence of the carboxamide functional group enhances its solubility and bioavailability.
1. Anti-Cancer Activity
Research indicates that this compound exhibits significant anti-cancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance:
- MCF-7 Cell Line : The compound demonstrated an IC50 value of approximately 25.72 ± 3.95 μM, indicating effective cytotoxicity against breast cancer cells .
A study involving tumor-bearing mice revealed that treatment with this compound resulted in notable suppression of tumor growth compared to control groups, highlighting its potential as an anti-cancer agent .
2. Anti-Inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-2 and IL-4, which are crucial in mediating inflammatory responses . This suggests that this compound may be beneficial in treating inflammatory conditions.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. Molecular docking studies have suggested that it binds effectively to enzymes and receptors implicated in cancer progression and inflammation.
Case Study 1: In Vitro Cytotoxicity Evaluation
In a recent study published in Molecules, researchers synthesized several thiazole derivatives, including this compound. They performed cytotoxicity assays against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 25.72 ± 3.95 |
| U87 | 45.2 ± 13.0 |
| A549 | 30.5 ± 5.0 |
These results indicate a promising profile for further development as an anti-cancer therapeutic agent .
Case Study 2: Anti-inflammatory Effects
In another investigation focusing on the compound's anti-inflammatory properties, it was found that treatment led to a significant reduction in the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 1500 | 600 |
| IL-6 | 1200 | 500 |
This study underscores the compound's potential utility in inflammatory diseases .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for preparing N-(2,6-difluorobenzyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide?
- Methodological Answer : The compound’s synthesis likely involves multi-step protocols, including substitution reactions with 2,6-difluorobenzyl chloride and cyclization of thiazole precursors. For example, analogous thiazole carboxamides are synthesized via nucleophilic substitution (e.g., reacting amines with activated carboxylic acid derivatives) followed by cyclization in polar aprotic solvents like DMF or acetonitrile . Flow chemistry approaches using copper catalysts (e.g., CuAAC reactions) may enhance regioselectivity and yield, as seen in related 1,2,3-triazole-carboxamide syntheses .
Q. How is structural confirmation of this compound achieved in academic studies?
- Methodological Answer : Characterization relies on ¹H/¹³C NMR to confirm substituent connectivity (e.g., difluorobenzyl protons at δ 6.8–7.2 ppm, thiazole methyl groups at δ 2.1–2.5 ppm) and FTIR for carbonyl (C=O stretch ~1650–1700 cm⁻¹) and thiazole ring validation. Advanced studies may employ X-ray crystallography to resolve steric effects of the 2,6-difluorobenzyl group, as demonstrated for structurally similar triazole-thiones .
Q. What preliminary biological activities are associated with this compound?
- Methodological Answer : While direct data on this compound is limited, structurally related thiazole-carboxamides exhibit diverse bioactivities. For example:
- Anticancer potential : Analogous compounds (e.g., Dasatinib derivatives) target kinases via ATP-competitive inhibition .
- Antimicrobial activity : Thiazole derivatives with fluorinated benzyl groups show efficacy against fungal pathogens, as seen in thifluzamide (a fungicidal thiazole-carboxamide) .
Initial screening should include in vitro assays (e.g., kinase inhibition, microbial growth assays) with IC₅₀/EC₅₀ determination.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Core modifications : Vary the thiazole’s 2,4-dimethyl groups to assess steric/electronic effects on target binding.
- Benzyl substituents : Compare 2,6-difluoro with other halogenated or methoxy variants (e.g., 2-chloro-6-methyl in kinase inhibitors) .
- Carboxamide linkers : Replace with sulfonamide or urea groups to modulate solubility and hydrogen-bonding capacity.
Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like CDK2 or PRKCH, followed by in vitro validation .
Q. What analytical strategies resolve contradictions in bioactivity data between in vitro and in vivo models?
- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor absorption). Address this via:
- Metabolic stability assays : Liver microsome studies to assess CYP450-mediated degradation.
- Formulation optimization : Use PEGylated nanoparticles or liposomes to enhance bioavailability, as demonstrated for hydrophobic thiazole derivatives .
- Pharmacodynamic profiling : Compare target engagement in cell lysates vs. whole organisms using Western blot or ELISA.
Q. How can regioselectivity challenges in thiazole-carboxamide synthesis be mitigated?
- Methodological Answer : Regioselectivity in heterocycle formation is critical. Strategies include:
- Catalytic systems : Copper-on-charcoal in flow reactors improves 1,4-regioselectivity in triazole synthesis (92% yield achieved for Rufinamide analogs) .
- Temperature control : Low-temperature cyclization (e.g., 0–5°C) minimizes side reactions, as shown in thiadiazole syntheses .
Key Research Gaps and Recommendations
- Mechanistic studies : Elucidate the compound’s interaction with putative targets (e.g., kinases, microbial enzymes) using cryo-EM or surface plasmon resonance .
- Toxicity profiling : Conduct AMES tests and hERG channel assays to evaluate genotoxicity and cardiac risk.
- Comparative studies : Benchmark against FDA-approved thiazole derivatives (e.g., Dasatinib, Thifluzamide) to identify competitive advantages.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
